2-[(Pyridin-2-ylmethyl)amino]acetonitrile
Overview
Description
“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is 1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Analysis and Spectroscopy
A comprehensive review highlights the impact of organic solvent composition on the pH of buffered HPLC (High-Performance Liquid Chromatography) mobile phases, demonstrating the significance of acetonitrile in analytical chemistry. The study offers a model to accurately predict the pH of mobile phases for commonly used buffers in acetonitrile-water mixtures. It also outlines linear relationships for estimating the pKa values of various analytes in acetonitrile-water, aiding in the prediction of analyte chromatographic retention (Subirats, Rosés, & Bosch, 2007).
Coordination Chemistry and Ligand Properties
The chemistry and properties of pyridine derivatives, including 2-[(Pyridin-2-ylmethyl)amino]acetonitrile, have been extensively reviewed, especially their role in forming complex compounds. These compounds exhibit fascinating spectroscopic properties, structures, magnetic properties, and biological activities. The review identifies potential areas for future investigation, underscoring the importance of pyridine derivatives in coordination chemistry (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Development
Pyridine derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities. Their roles span from antibacterial to anticancer applications, highlighting their significance in drug discovery and therapeutic interventions. Pyridine derivatives' versatility is further demonstrated in their chemosensing capabilities, proving essential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are crucial for medicinal and pharmaceutical industries, emphasizes the applicability of pyridine derivatives in organic synthesis. This review covers various synthetic pathways employing hybrid catalysts, including organocatalysts and metal catalysts, showcasing the versatility of pyridine derivatives in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” were not found in the search results, it’s worth noting that compounds with similar structures are being studied for their potential biological activities . This suggests that “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFMJVFVTZQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277410 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylmethyl)amino]acetonitrile | |
CAS RN |
63086-29-3 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63086-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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